4-(2-Bromoethenyl)-N,N-dimethylaniline
Description
4-(2-Bromoethenyl)-N,N-dimethylaniline is a para-substituted dimethylaniline derivative featuring a brominated ethenyl group. This compound combines the electron-donating properties of the N,N-dimethylaniline moiety with the electron-withdrawing and steric effects of the bromoethenyl group. Such structural attributes make it valuable in organic synthesis, materials science, and pharmaceutical research, particularly in applications requiring tunable electronic properties or cross-coupling reactivity .
Properties
IUPAC Name |
4-[(E)-2-bromoethenyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-8H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHUZTDZYCCKLP-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
4-(2-Bromoethenyl)-N,N-dimethylaniline serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly valuable in medicinal chemistry for developing new pharmaceuticals and biologically active molecules. Its unique structure allows for modifications that can lead to enhanced biological activity or specificity.
Biological Research
In biological contexts, this compound is employed to investigate the effects of brominated compounds on cellular processes. It has been used in studies exploring its interactions with proteins and nucleic acids, which are critical for understanding its potential therapeutic effects. For example, research has shown its utility in synthesizing compounds that exhibit antimicrobial properties.
Material Science
Due to its unique properties, this compound is explored for applications in material science, including the development of polymers with specific functionalities. Its reactivity allows it to be incorporated into polymer matrices, enhancing their performance characteristics.
Case Study 1: Antimalarial Activity
A study focused on synthesizing derivatives from 4-(2-bromoethyl)-N,N-dimethylaniline demonstrated its potential as a precursor for antimalarial agents. Various synthesized compounds were tested against Plasmodium falciparum, revealing promising results in terms of cytotoxicity and selectivity indices .
Case Study 2: Drug Discovery
Research involving virtual screening identified derivatives of this compound that inhibit key pathways in cancer cell lines. Modifications to the dimethylamino group significantly improved the antiproliferative activity against melanoma cells, highlighting its potential as a scaffold for novel anticancer drugs .
Summary Table of Applications
| Field | Application | Key Findings |
|---|---|---|
| Organic Chemistry | Intermediate for drug synthesis | Versatile building block for pharmaceuticals |
| Biological Research | Study of cellular interactions | Investigates effects of brominated compounds |
| Material Science | Development of functional polymers | Enhances material properties through chemical incorporation |
| Medicinal Chemistry | Precursor for antimicrobial agents | Potential candidates for treating infections |
Mechanism of Action
The mechanism by which 4-(2-Bromoethenyl)-N,N-dimethylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(2-Fluorostyryl)-N,N-dimethylaniline (4e)
- Structure : Features a fluorinated styryl group (ethenyl-phenyl with a fluorine substituent) instead of bromoethenyl.
- Key Findings: The fluorine atom enhances dipole moments and polarizability, leading to stronger Wnt pathway inhibition in colorectal cancer (CRC) cells compared to non-fluorinated analogs. At 10 µM, 4e suppresses Wnt target genes by >50% .
4-(Benzo[c][1,2,5]thiadiazol-4-yl)-N,N-dimethylaniline (NBT)
- Structure : Replaces the bromoethenyl group with a benzo-thiadiazole ring.
- Key Findings: The planar configuration of NBT facilitates closer molecular stacking, shortening C-N bonds and enhancing charge transfer efficiency. This contrasts with the non-planar bromoethenyl group, which may disrupt π-π interactions .
Impact of Bulky Substituents
4-(9-Anthryl)-N,N-dimethylaniline
- Structure : Substitutes bromoethenyl with a bulky anthracene group.
- Key Findings : The anthracene moiety induces significant solvent-dependent fluorescence shifts due to polarizability effects. Decay times range from 2.5–4.5 ns in polar solvents, compared to <1 ns for bromoethenyl derivatives .
- Comparison : Bromoethenyl’s smaller size reduces steric hindrance, enabling faster rotational relaxation but weaker charge-transfer transitions .
Halogen-Specific Reactivity
4-Bromo-N,N-dimethylaniline
- Structure : Lacks the ethenyl group, featuring only a bromine substituent.
- SCE) compared to bromoethenyl derivatives (+0.8 V) .
- Comparison : The ethenyl group in 4-(2-Bromoethenyl)-N,N-dimethylaniline enhances conjugation, lowering the HOMO-LUMO gap by ~0.5 eV .
Nitro-Substituted Analogs
N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline
- Structure : Replaces bromine with a nitro group.
- Key Findings : The nitro group’s strong electron-withdrawing nature shifts absorption maxima to 450 nm (vs. 390 nm for bromoethenyl), making it suitable for optoelectronic applications. However, it reduces thermal stability (decomposition at 120°C vs. 180°C for bromoethenyl) .
Data Tables
| Compound | Substituent | Biological Activity (IC₅₀) | λₐᵦₛ (nm) | Thermal Stability (°C) |
|---|---|---|---|---|
| This compound | Br-C=CH | Not reported | 390 | 180 |
| 4-(2-Fluorostyryl)-N,N-dimethylaniline (4e) | F-C₆H₄-C=CH | 10 µM (Wnt inhibition) | 420 | 200 |
| N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline | NO₂-C=CH | N/A | 450 | 120 |
| 4-Bromo-N,N-dimethylaniline | Br | N/A | 310 | 220 |
Biological Activity
4-(2-Bromoethenyl)-N,N-dimethylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bromoethenyl group attached to a dimethylaniline moiety. This structural configuration may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves bromination reactions and coupling reactions with aryl halides. The synthetic routes often prioritize high yield and purity to ensure effective biological evaluation.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several potential pharmacological effects:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, modifications of dimethylaniline derivatives have shown promising results in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression .
- Antimicrobial Activity : Some derivatives of dimethylaniline have demonstrated antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or inhibit bacterial enzymes could be a mechanism underlying its activity .
- Cytotoxicity Studies : In vitro studies assessing cytotoxicity have been conducted to determine the compound's safety profile. The concentration that kills 50% of the cells (CC50) is a critical parameter in these evaluations, providing insights into the therapeutic window for potential applications .
Case Studies
- Antiproliferative Studies : A study involving the compound's derivatives showed that certain modifications enhanced its antiproliferative activity against melanoma cells, with IC50 values indicating effective inhibition at low concentrations .
- In Vitro Antimicrobial Testing : Another study assessed the antimicrobial efficacy of related compounds against common pathogens, demonstrating significant inhibition compared to standard treatments like chloramphenicol .
Data Tables
The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular processes, leading to reduced proliferation in cancer cells.
- Membrane Disruption : The compound may interact with lipid membranes, causing permeability changes that can lead to cell death in microbial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
